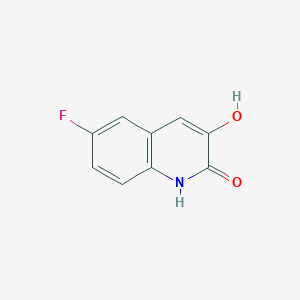

6-Fluoro-3-hydroxyquinolin-2(1H)-one

Description

Historical Perspective on Quinolone and Substituted Quinolone Scaffolds in Chemical Research

The quinolone scaffold, a bicyclic heterocyclic system, has a rich history in chemical research, dating back to the discovery of nalidixic acid in the early 1960s. This first-generation quinolone antibiotic paved the way for the development of a vast library of synthetic antibacterial agents. The core structure of quinolin-2(1H)-one, also known as carbostyril, is a key component of many biologically active compounds.

Over the decades, extensive research has been dedicated to modifying the quinolone scaffold at various positions to enhance its biological activity, broaden its spectrum of action, and improve its pharmacokinetic properties. These modifications have led to the introduction of several generations of quinolone antibiotics, many of which feature substitutions that are crucial to their mechanism of action and efficacy. The versatility of the quinolone ring system has also led to its exploration in other therapeutic areas beyond antimicrobials, including anticancer and antiviral research.

Significance of the Fluoro- and Hydroxyl-Substituents in 6-Fluoro-3-hydroxyquinolin-2(1H)-one for Research Applications

The presence of both a fluorine atom and a hydroxyl group on the quinolinone core of 6-Fluoro-3-hydroxyquinolin-2(1H)-one is of particular significance for its research applications. These two functional groups are known to impart desirable physicochemical and biological properties to organic molecules.

Fluorine Substituents: The introduction of fluorine into a molecule can have profound effects on its properties. Fluorine is the most electronegative element, and its small size allows it to mimic a hydrogen atom while exerting strong electronic effects. In medicinal chemistry, the strategic placement of a fluorine atom can:

Enhance metabolic stability: By blocking sites of oxidative metabolism, fluorine can increase the half-life of a drug.

Improve binding affinity: The strong carbon-fluorine bond can lead to favorable interactions with biological targets.

Modulate lipophilicity and pKa: Fluorine can alter the acidity or basicity of nearby functional groups, which in turn affects a molecule's solubility and ability to cross biological membranes.

Hydroxyl Substituents: The hydroxyl group is a versatile functional group that can participate in hydrogen bonding as both a donor and an acceptor. This ability is critical for molecular recognition and binding to biological targets such as enzymes and receptors. The introduction of a hydroxyl group can:

Increase water solubility: This can improve the pharmacokinetic profile of a compound.

Provide a site for further functionalization: The hydroxyl group can be readily modified to create a library of derivatives with diverse properties.

Influence conformation: Through intramolecular hydrogen bonding, a hydroxyl group can restrict the conformation of a molecule, which can be advantageous for binding to a specific target.

The combination of these two substituents in 6-Fluoro-3-hydroxyquinolin-2(1H)-one suggests a molecule with potentially enhanced biological activity and favorable drug-like properties, making it an attractive scaffold for further investigation.

Current Research Trends and Foundational Studies on 6-Fluoro-3-hydroxyquinolin-2(1H)-one and Analogues

While specific foundational studies on 6-Fluoro-3-hydroxyquinolin-2(1H)-one are not extensively documented in publicly available literature, research on closely related analogues provides insight into the current trends and potential applications of this class of compounds.

One area of active investigation is the development of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of viral enzymes. For instance, a study on inhibitors of influenza A endonuclease identified that 6- and 7-substituted 3-hydroxyquinolin-2(1H)-ones could serve as a valuable scaffold for the development of potent inhibitors. nih.gov This suggests that the 6-fluoro substituent in the target compound could contribute to its potential as an antiviral agent.

Furthermore, research into quinolinone derivatives has expanded into oncology. A study on 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives revealed their potential as anticancer agents. Specifically, a 6-fluoro analogue demonstrated notable cytotoxicity against a lung cancer cell line. vensel.org This highlights the potential of the 6-fluoroquinolin-2(1H)-one core in the design of new anticancer compounds.

The synthesis of various substituted quinolinone derivatives is also a key research focus, with studies exploring efficient synthetic routes to access these complex molecules. For example, methods for the synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues have been developed to explore their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a target in cancer therapy. mdpi.com

The following table summarizes the biological activities of some analogues of 6-Fluoro-3-hydroxyquinolin-2(1H)-one:

| Compound/Analogue | Biological Activity | Research Focus |

| 6- and 7-substituted 3-hydroxyquinolin-2(1H)-ones | Influenza A endonuclease inhibition nih.gov | Antiviral |

| 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one | Anticancer (cytotoxic against A549 lung cancer cell line) vensel.org | Oncology |

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives | Potential VEGFR2 inhibition mdpi.com | Oncology |

Scope and Academic Objectives of Research on 6-Fluoro-3-hydroxyquinolin-2(1H)-one Derivatives

The academic objectives of research on 6-Fluoro-3-hydroxyquinolin-2(1H)-one derivatives are multifaceted and aligned with the broader goals of medicinal chemistry and drug discovery. The primary objectives include:

Synthesis of Novel Derivatives: A key objective is the development of efficient and versatile synthetic methodologies to produce a diverse library of 6-Fluoro-3-hydroxyquinolin-2(1H)-one derivatives with various substitutions at other positions of the quinolone ring.

Exploration of Biological Activities: Researchers aim to screen these novel derivatives against a wide range of biological targets to identify potential therapeutic applications. This includes, but is not limited to, antiviral, antibacterial, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: A fundamental academic goal is to establish a clear understanding of the relationship between the chemical structure of these derivatives and their biological activity. This involves systematically modifying the structure and evaluating the impact on efficacy and selectivity. The data from these studies are crucial for the rational design of more potent and specific compounds.

Investigation of Mechanisms of Action: For derivatives that exhibit significant biological activity, a primary objective is to elucidate their mechanism of action at the molecular level. This involves identifying the specific biological target and understanding the molecular interactions that lead to the observed effect.

The following table outlines the physicochemical properties of a closely related analogue, 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one, which can provide an estimation for the properties of the target compound.

| Property | Value | Source |

| Molecular Weight | 213.59 g/mol | PubChem nih.gov |

| XLogP3 | 1.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Properties

IUPAC Name |

6-fluoro-3-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEDGBPWEVERPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633308 | |

| Record name | 6-Fluoro-3-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177944-69-3 | |

| Record name | 6-Fluoro-3-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 3 Hydroxyquinolin 2 1h One and Its Research Analogues

Classical and Conventional Synthetic Routes to 6-Fluoro-3-hydroxyquinolin-2(1H)-one

The traditional synthesis of the 6-fluoro-3-hydroxyquinolin-2(1H)-one core often relies on well-established, multi-step procedures that culminate in a ring-closing reaction. These methods prioritize reliability and are built upon the fundamental principles of heterocyclic chemistry.

Multi-Step Synthesis Protocols for 6-Fluoro-3-hydroxyquinolin-2(1H)-one Precursors

The construction of the quinolinone ring system typically begins with the careful assembly of acyclic precursors that contain the necessary carbon and nitrogen framework. A common strategy involves the reaction of a substituted aniline (B41778) with a three-carbon component, such as a malonic acid derivative or a β-ketoester. For the target compound, this would involve a 4-fluoroaniline (B128567) derivative as the starting material.

One established route involves the preparation of an N-acylanilide intermediate. For instance, a method analogous to the synthesis of 6-hydroxy-2(1H)-quinolinone involves reacting 4-substituted anilines with acrylic acid derivatives to form a trans-amide intermediate. google.com This intermediate is then primed for an intramolecular cyclization. The synthesis of precursors for related fluorinated amino acids has been shown to be complex, sometimes requiring as many as 11 distinct steps to produce the desired starting material for the final cyclization or labeling reaction. nih.gov Another approach involves using fluorinated building blocks from the outset, such as 2-fluoromalonic acid, which can react with an aniline derivative to create a key intermediate for subsequent cyclization. researchgate.net These protocols underscore the importance of precursor synthesis in defining the final substitution pattern of the quinolinone ring.

Cyclocondensation Reactions in 6-Fluoro-3-hydroxyquinolin-2(1H)-one Formation

The final and defining step in many classical syntheses is the cyclocondensation reaction, which forms the heterocyclic ring. A prominent method is the intramolecular Friedel-Crafts acylation or alkylation. In a process for synthesizing the closely related 6-hydroxy-2(1H)-quinolinone, an amide intermediate undergoes a ring-closing condensation reaction facilitated by a Lewis acid like aluminum trichloride. google.com The Lewis acid complexes with the amide carbonyl, which reduces the deactivating effect of the amide group on the benzene (B151609) ring and allows the electrophilic cyclization to proceed smoothly. google.com

Another classical approach involves the reaction of an aniline with a suitable partner in the presence of a dehydrating/condensing agent. For example, the reaction of an aniline with 2-fluoromalonic acid in the presence of phosphorus oxychloride can lead to an efficient tandem chlorination-cyclisation process to form a dichloro-fluoroquinoline derivative. researchgate.net This intermediate can then be further modified to yield the desired quinolinone. These cyclocondensation reactions, while effective, often require harsh conditions, such as high temperatures and strong acids or Lewis acids.

Modern and Sustainable Synthetic Approaches for 6-Fluoro-3-hydroxyquinolin-2(1H)-one

In response to the need for more efficient and environmentally benign chemical processes, modern synthetic chemistry has introduced new technologies and methodologies. These approaches aim to reduce reaction times, minimize waste, and improve safety and scalability.

Microwave-Assisted Synthesis of 6-Fluoro-3-hydroxyquinolin-2(1H)-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like quinolinones. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govsci-hub.cat

This technology has been successfully applied to multi-component reactions for constructing quinoline (B57606) and quinazolinone scaffolds. nih.govjmpas.com For example, a one-pot, three-component synthesis of quinoline derivatives can be performed under neat (solvent-free) conditions using microwave irradiation, achieving moderate to good yields in 20-25 minutes. nih.gov Similarly, iron-catalyzed cyclization reactions to form quinazolinones have been efficiently conducted in water under microwave irradiation. sci-hub.cat These methods often align with the principles of green chemistry by reducing energy consumption and the need for volatile organic solvents. nih.govresearchgate.net

| Reaction Type | Substrates | Catalyst/Conditions | Time | Yield | Reference |

| Friedländer Synthesis | 2-amino-3-hydroxybenzaldehyde, Ketones | Microwave, Ethanol (B145695) | Not Specified | 72% | nih.gov |

| Three-Component Reaction | Anilines, Aryl aldehydes, Styrene | p-sulfonic acid calix polimi.itarene, Microwave, Neat, 200 °C | 20-25 min | 40-68% | nih.gov |

| Iron-Catalyzed Cyclization | 2-halobenzoic acids, Amidines | Fe2(acac)3, Microwave, Water | 30 min | Good to Excellent | sci-hub.cat |

| One-Pot Synthesis | Anthranilic acid, Ortho esters, Amines | Montmorillonite K-10, Microwave, Solvent-free | 2-3 min | Good | nih.gov |

This table presents examples of microwave-assisted synthesis for quinoline and quinazolinone derivatives, illustrating the efficiency of the technique.

Catalyst-Mediated and Green Chemistry Routes for 6-Fluoro-3-hydroxyquinolin-2(1H)-one Synthesis

Modern synthetic efforts increasingly focus on green chemistry principles, which prioritize the use of non-toxic reagents, renewable resources, and catalytic processes to minimize environmental impact. researchgate.net The synthesis of quinolinone analogues has benefited significantly from this shift.

Catalyst selection is crucial in green synthesis. Bismuth(III) compounds, for example, are attractive as green catalysts because they are remarkably non-toxic and stable. researchgate.net Iron catalysts have also been employed for the synthesis of quinazolinones in aqueous media, offering a more environmentally friendly alternative to precious metal catalysts. sci-hub.cat The use of green solvents, particularly water and ethanol, is another cornerstone of these methodologies. researchgate.netrsc.org In some cases, reactions can be performed under solvent-free conditions, further reducing waste. nih.govresearchgate.net Catalyst-free systems have also been developed, such as a one-pot, three-component protocol to synthesize pyridopyrimidines containing a quinoline pharmacophore under microwave irradiation. nih.gov More sophisticated catalyst-mediated routes include sequential processes like Buchwald-type amidation followed by cyclization to form N-hydroxyquinolin-2(1H)-ones, showcasing modern C-N bond-forming strategies. researchgate.net

Flow Chemistry Applications in the Synthesis of 6-Fluoro-3-hydroxyquinolin-2(1H)-one Scaffolds

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, represents a significant technological advancement in chemical synthesis. polimi.itresearchgate.net This approach offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and improved scalability. polimi.itresearchgate.net

The synthesis of quinoline scaffolds has been successfully adapted to continuous-flow systems. rsc.orgresearchgate.net For example, 2-methylquinoline (B7769805) compounds have been synthesized continuously from nitroarenes using a heterogeneous Ru–Fe/γ-Al2O3 catalyst in a green ethanol/water solvent system. rsc.org This process avoids strong acids and oxidants, aligning with green chemistry principles. rsc.org Photochemical reactions, which can be difficult to scale up in batch processes, are well-suited for flow reactors, enabling the efficient synthesis of quinoline and tetrahydroquinoline products. researchgate.net The integration of multiple reaction and purification steps into a single, uninterrupted cascade is a key advantage of flow chemistry, facilitating the rapid and efficient production of active pharmaceutical ingredients and their scaffolds. polimi.itvapourtec.com These principles and technologies are directly applicable to the large-scale, safe, and efficient synthesis of the 6-fluoro-3-hydroxyquinolin-2(1H)-one framework.

Strategies for Late-Stage Functionalization in 6-Fluoro-3-hydroxyquinolin-2(1H)-one Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at a late step in a synthetic sequence. nih.gov This approach allows for the rapid diversification of complex molecules, such as 6-Fluoro-3-hydroxyquinolin-2(1H)-one, to explore structure-activity relationships (SAR) and optimize drug-like properties. For the quinolinone scaffold, LSF focuses on the selective modification of C-H bonds to install new functional groups, thereby generating a library of analogues for further research.

Halogenation and Fluorination Strategies

The introduction of halogen atoms onto the 6-Fluoro-3-hydroxyquinolin-2(1H)-one core can significantly modulate its physicochemical and biological properties. Various methods for the late-stage halogenation and fluorination of quinoline and related heterocyclic systems have been developed, which are applicable for the synthesis of novel analogues.

Electrophilic Halogenation: Electrophilic aromatic substitution is a fundamental method for installing halogen atoms on aromatic rings. wikipedia.orgmsu.edu For quinoline systems, which can be less reactive, a Lewis acid catalyst is often required to activate the halogenating agent (e.g., Cl₂, Br₂). wikipedia.orglibretexts.org The regioselectivity of this reaction is dictated by the electronic properties of the existing substituents on the quinolinone ring.

Directed Halogenation: To achieve higher regioselectivity, directing group strategies are employed. For instance, iron(III)-catalyzed halogenation of quinolines bearing an 8-amido directing group has been shown to selectively functionalize the C5 position. mdpi.com This method utilizes readily available halogen sources like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) and proceeds under mild conditions in water. mdpi.com While this would require prior modification of the 6-Fluoro-3-hydroxyquinolin-2(1H)-one scaffold to install a directing group, it offers precise control over the site of halogenation.

Late-Stage Fluorination: Incorporating additional fluorine atoms is of particular interest in drug discovery. nih.gov Late-stage fluorination of N-heterocycles can be achieved using electrophilic fluorinating reagents. rsc.orgrsc.org Reagents like Selectfluor, in combination with a transition metal catalyst (e.g., palladium), can fluorinate arylboronic acid derivatives, which can be prepared from the corresponding halo-quinolinones. nih.gov Direct C-H fluorination of quinoline derivatives has also been explored, though it can sometimes lead to mixtures of isomers depending on the reaction conditions and the directing influence of existing substituents. researchgate.net

Introduction of Hydroxyl and Carbonyl Functionalities

Introducing hydroxyl and carbonyl groups can increase polarity and provide new points for hydrogen bonding, potentially improving the pharmacological profile of 6-Fluoro-3-hydroxyquinolin-2(1H)-one analogues.

Hydroxylation Strategies: Direct C-H hydroxylation of aromatic systems is challenging but can be achieved using various catalytic methods. Heme- and non-heme metal complexes can catalyze the selective oxidation of C-H bonds to hydroxyl groups, mimicking enzymatic processes. mdpi.com Another approach involves the conversion of an aryl halide or aryl boronic acid to a phenol, which could be applied to a halogenated derivative of the parent quinolinone. nih.gov

More specific to quinolines, visible-light-mediated methods have been developed. A photochemical C-H hydroxyalkylation of quinolines has been reported that utilizes 4-acyl-1,4-dihydropyridines as radical precursors. nih.gov This reaction proceeds under mild conditions and introduces a hydroxyalkyl group onto the quinoline core, typically at the C2 or C4 position. Similarly, an iron-catalyzed, visible-light-driven reaction between quinoline and alkyl carboxylic acids under acidic conditions can yield 4-substituted hydroxyalkyl quinolines. mdpi.comresearchgate.net This process involves C-C bond formation followed by oxidation. mdpi.com

Introduction of Carbonyl Functionalities: Strategies for late-stage carbonylation often involve the introduction of acyl or carboxyl groups. The photochemical C-H hydroxyalkylation method mentioned above simultaneously introduces a carbonyl group as part of the new substituent. nih.gov The generation of acyl radicals, which subsequently add to the N-heteroarene, is a direct way to install a ketone functionality. nih.gov

Furthermore, transition-metal-catalyzed reactions can be employed. While often used for the de novo synthesis of the quinolinone ring, rhodium-catalyzed carbonylation and annulation of anilines with carbon monoxide (CO) and alkynes highlight the possibility of incorporating carbonyl groups via C-H activation. acs.org Adapting such methodologies for the late-stage functionalization of a pre-formed quinolinone core represents an ongoing area of research.

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 3 Hydroxyquinolin 2 1h One

Electrophilic and Nucleophilic Reactions on the Quinoline (B57606) Core of 6-Fluoro-3-hydroxyquinolin-2(1H)-one

Conversely, the carbocyclic (benzene) ring can undergo electrophilic aromatic substitution, a common reaction for aromatic systems. The outcome of such reactions is directed by the combined electronic effects of the existing substituents. The amide nitrogen and the C-3 hydroxyl group are electron-donating and activating, tending to direct incoming electrophiles to the ortho and para positions. The fluorine atom at C-6 is deactivating yet ortho- and para-directing. The interplay of these groups suggests that electrophilic substitution would likely occur at the C-5 and C-7 positions. Cyclization reactions to form the quinoline ring system itself often proceed via an intramolecular electrophilic substitution of the Friedel-Crafts type, highlighting the susceptibility of the aniline (B41778) precursor to electrophilic attack. mdpi.com

Transformations Involving the Hydroxyl Group at C-3 of 6-Fluoro-3-hydroxyquinolin-2(1H)-one

The hydroxyl group at the C-3 position is a critical handle for derivatization, behaving as a nucleophile in several important transformations.

The nucleophilic character of the C-3 hydroxyl group allows for straightforward etherification and esterification reactions. These transformations are fundamental for modifying the molecule's steric and electronic properties.

Etherification can be achieved by reacting the compound with alkyl halides in the presence of a base. The base deprotonates the hydroxyl group to form a more potent alkoxide nucleophile, which then displaces the halide in an SN2 reaction.

Esterification is typically accomplished by reaction with acyl chlorides, anhydrides, or carboxylic acids. researchgate.net Acid-catalyzed Fischer esterification, which involves reacting the alcohol with a carboxylic acid, is a common method. rug.nlyoutube.com Alternatively, conversion to esters can be achieved under milder conditions using coupling reagents or by reacting the hydroxyl group with a more reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. organic-chemistry.org

Below is a table illustrating representative esterification and etherification reactions based on established chemical principles for similar scaffolds.

| Reaction Type | Reagent | Product Structure | Typical Conditions |

| Esterification | Acetyl Chloride | 6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl acetate (B1210297) | Pyridine, 0°C to rt |

| Esterification | Benzoic Acid | 6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl benzoate | H₂SO₄ (cat.), Toluene, reflux |

| Etherification | Methyl Iodide | 6-Fluoro-3-methoxyquinolin-2(1H)-one | K₂CO₃, Acetone, reflux |

| Etherification | Benzyl Bromide | 3-(Benzyloxy)-6-fluoroquinolin-2(1H)-one | NaH, THF, 0°C to rt |

The 3-hydroxyquinolin-2(1H)-one scaffold, which can be viewed as an enol tautomer of a β-keto amide, is susceptible to various oxidative reactions. The specific oxidative pathways for 6-Fluoro-3-hydroxyquinolin-2(1H)-one are not extensively detailed in the literature, but analogies can be drawn from the chemistry of related hydroxyquinones and other activated phenols. mdpi.com

Oxidation can potentially lead to the formation of quinone-like structures or facilitate oxidative coupling reactions, resulting in dimeric products. The reaction outcomes are highly dependent on the oxidant used and the reaction conditions. For example, strong oxidizing agents might lead to ring-opening or degradation, while milder reagents could yield more controlled transformations. In some contexts, oxidative processes can result in rearrangements or ring contractions to form lactone derivatives. mdpi.com

Reactivity at the Fluoro-Substituted Position (C-6) of 6-Fluoro-3-hydroxyquinolin-2(1H)-one

The fluorine atom at the C-6 position is a key site for diversification, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The introduction of a fluorine atom at C-6 is a common feature in many biologically active quinolone derivatives. mdpi.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govmdpi.commdpi.com Although aryl fluorides are generally less reactive than other aryl halides in these transformations, specialized catalytic systems have been developed to enable their participation.

The Suzuki-Miyaura coupling reaction, which forms C-C bonds by coupling an organoboron reagent with an organic halide, has been applied to halo-substituted quinolinones to introduce new aryl or vinyl groups. acs.orgnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been successfully used to functionalize halo-quinolines with a wide range of primary and secondary amines, including cyclic amines like morpholine (B109124) and pyrrolidine. rsc.orgnih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields. organic-chemistry.org

The table below summarizes conditions used for cross-coupling reactions on analogous bromo- and chloro-substituted quinoline systems, which inform the potential reactivity of the C-6 fluoro position.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Product Type | Ref |

| Suzuki-Miyaura | 3-Bromo-4-trifloxy-quinolin-2(1H)-one | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Bromo-4-aryl-quinolin-2(1H)-one | acs.org |

| Buchwald-Hartwig | 3-Bromo-4-aryl-quinolin-2(1H)-one | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | 3-Amino-4-aryl-quinolin-2(1H)-one | acs.org |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 2-Chloro-6-morpholinoquinoline | nih.gov |

| Buchwald-Hartwig | 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Pyrrolidine | Pd₂(dba)₃ / Xantphos | NaOtBu | 2-(Aryl/heteroaryl)-6-pyrrolidin-1-yl-4-trifluoromethyl-quinoline | rsc.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.orgyoutube.com In 6-Fluoro-3-hydroxyquinolin-2(1H)-one, the quinolinone ring system is inherently electron-deficient. The powerful electron-withdrawing effect of the ring, particularly the carbonyl group para to the C-6 position, significantly activates the C-F bond towards nucleophilic attack. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the fluoride (B91410) ion is eliminated, restoring aromaticity and yielding the substituted product. Aryl fluorides are often the most reactive halides in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. researchgate.net A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride at the C-6 position. researchgate.netnih.gov

| Nucleophile Type | Reagent Example | Potential Product |

| Amine | Piperidine | 6-(Piperidin-1-yl)-3-hydroxyquinolin-2(1H)-one |

| Alkoxide | Sodium Methoxide | 6-Methoxy-3-hydroxyquinolin-2(1H)-one |

| Thiolate | Sodium Thiophenoxide | 3-Hydroxy-6-(phenylthio)quinolin-2(1H)-one |

Functionalization at the Nitrogen Atom (N-1) of 6-Fluoro-3-hydroxyquinolin-2(1H)-one

The nitrogen atom at the N-1 position of the 6-Fluoro-3-hydroxyquinolin-2(1H)-one ring system is a critical site for synthetic modification. Functionalization at this position can significantly alter the molecule's electronic properties, solubility, and biological activity. The primary strategies for derivatization at this site are N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy. This reaction typically proceeds by treating the quinolinone scaffold with an alkyl halide in the presence of a base. Studies on analogous systems, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one, have demonstrated successful N-methylation using methyl iodide with bases like sodium hydride or potassium carbonate. researchgate.net However, the alkylation of 2(1H)-quinolinones can be complex, as the molecule exists as an ambident nucleophile, presenting the possibility of competing O-alkylation at the oxygen of the carbonyl group. nih.gov The choice of base, solvent, and counter-ion can influence the regioselectivity of the reaction. For instance, using the silver salt of a related 2-pyridone in benzene (B151609) has been shown to favor O-alkylation, whereas alkali metal salts in polar aprotic solvents like DMF tend to promote N-alkylation. nih.gov

N-Arylation: The formation of a C-N bond between the quinolinone nitrogen and an aryl group is another important transformation. The Chan-Lam cross-coupling reaction offers a mild and efficient method for this purpose. Research on closely related 3-formyl-2-quinolones has shown that N-arylation can be achieved using various substituted phenylboronic acids in the presence of a copper(II) acetate catalyst. nih.govresearchgate.net The reaction is typically carried out in a solvent such as DMF at elevated temperatures and in the presence of a base like pyridine. nih.gov This methodology allows for the introduction of a diverse range of aryl and heteroaryl moieties at the N-1 position, significantly expanding the chemical space for this class of compounds. nih.govresearchgate.net

| Reaction Type | Substrate Analogue | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Methylation | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide, NaH or K₂CO₃, THF | N-Methylated quinolinone | researchgate.net |

| N-Arylation | 3-Formylquinolin-2(1H)-one | Arylboronic acid, Cu(OAc)₂, Pyridine, DMF, 80°C | N-Aryl quinolinone | nih.gov |

| General Alkylation | 2(1H)-quinolinones | Alkyl halide, Base (e.g., K₂CO₃), DMF | N- and/or O-alkylated products | nih.gov |

Rearrangement Reactions and Tautomerism Studies of 6-Fluoro-3-hydroxyquinolin-2(1H)-one

Tautomerism Studies:

The structure of 6-Fluoro-3-hydroxyquinolin-2(1H)-one allows for the existence of several potential tautomeric forms due to proton transfer equilibria. researchgate.netmasterorganicchemistry.com The two primary forms of tautomerism are lactam-lactim tautomerism involving the amide group within the heterocyclic ring, and keto-enol tautomerism involving the 3-hydroxy and 2-carbonyl groups. nih.govlibretexts.org

The four principal tautomeric forms are:

A (4-hydroxy-2-oxo): The keto-lactam form.

B (2,4-dihydroxy): The enol-lactim form.

C (3,4-dihydroxy-2-oxo): An alternative enol-lactam form.

D (2,3-dihydroxy): An alternative enol-lactim form.

Spectroscopic and computational studies on the closely related 3-acetyl-4-hydroxyquinolin-2(1H)-one indicate that the tautomeric equilibrium lies heavily in favor of the keto-lactam form (Tautomer A). researchgate.net This predominance is attributed to the high thermodynamic stability of the cyclic amide (lactam) functionality and the aromaticity of the benzene ring. youtube.com While factors like intramolecular hydrogen bonding can stabilize enol forms in some β-dicarbonyl systems, the keto-lactam structure is generally the most stable for 2-quinolinones in solution. masterorganicchemistry.commdpi.com

| Tautomer Name | Description | Relative Stability | Supporting Evidence |

|---|---|---|---|

| Keto-Lactam (A) | 4-Hydroxy-2-oxo form | Most stable | NMR spectra and semiempirical quantum mechanics calculations on analogues show this form is favored. researchgate.net |

| Enol-Lactim (B) | 2,4-Dihydroxy form | Less stable | Generally disfavored due to disruption of the stable lactam group. nih.gov |

| Enol-Lactam (C) | 3,4-Dihydroxy-2-oxo form | Less stable | Equilibrium typically favors the keto form for simple carbonyls. libretexts.org |

| Enol-Lactim (D) | 2,3-Dihydroxy form | Less stable | High energy tautomer. |

Rearrangement Reactions:

While the synthesis of the 3-hydroxyquinolin-2-one core may involve acid-catalyzed rearrangements of precursors like 2-chloro-N,3-diaryloxirane-2-carboxamides, specific rearrangement reactions starting from the fully formed 6-Fluoro-3-hydroxyquinolin-2(1H)-one are not widely reported in the literature. acs.org Based on its functional groups, hypothetical rearrangements could be envisioned. For example, if the 3-hydroxy group were converted to an O-allyl ether, a thermal or acid-catalyzed rsc.orgrsc.org-sigmatropic Claisen rearrangement could potentially occur, leading to C-alkylation at the C-4 position. However, dedicated studies on such transformations for this specific scaffold are limited.

Mechanistic Elucidation of Key Reactions Involving 6-Fluoro-3-hydroxyquinolin-2(1H)-one

The most extensively studied reaction mechanism for the fluoroquinolone class, including scaffolds like 6-Fluoro-3-hydroxyquinolin-2(1H)-one, is photochemical degradation. The fluorine atom at the C-6 position is a key site of reactivity under UV irradiation.

The primary mechanism for the direct photolysis of 6-fluoroquinolones in aqueous solutions involves the heterolytic cleavage of the carbon-fluorine bond. nih.govresearchgate.net This process is initiated by the absorption of UV light, which promotes the molecule to an excited singlet state, followed by intersystem crossing to a more stable, dissociative triplet state (³FQ*). nih.gov This triplet state undergoes a key transformation where it loses a fluoride ion (F⁻), resulting in the formation of a highly reactive triplet aryl carbocation intermediate. nih.gov This electrophilic intermediate is then rapidly attacked by solvent molecules (water), leading to the formation of a hydroxylated product where the fluorine atom at C-6 is replaced by a hydroxyl group. researchgate.net

| Step | Process | Key Intermediates | Outcome | Reference |

|---|---|---|---|---|

| 1 | Photoexcitation | Excited Singlet State (¹FQ) | Molecule absorbs UV light energy. | nih.gov |

| 2 | Intersystem Crossing | Excited Triplet State (³FQ) | Transition to a more stable excited state. | nih.gov |

| 3 | C-F Bond Cleavage | Triplet Aryl Carbocation, Fluoride Ion (F⁻) | Heterolytic scission of the strong C-F bond. | nih.gov |

| 4 | Nucleophilic Attack | - | Solvent (water) attacks the carbocation. | researchgate.net |

| 5 | Proton Loss | - | Formation of the final 6-hydroxy product. | researchgate.net |

In addition to this direct photolysis pathway, secondary degradation mechanisms can also occur. These include self-sensitized photo-oxidation reactions where the excited fluoroquinolone molecule reacts with oxygen to generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). acs.org These highly reactive species can then contribute to the further degradation of the parent compound and its intermediates. acs.org The quantum yield of photolysis for fluoroquinolones has been shown to depend on factors such as pH and the concentration of dissolved oxygen. nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Hydroxyquinolin 2 1h One Analogues

Impact of Substitutions on the Quinoline (B57606) Ring System on Observed Activities

The quinoline ring is a privileged scaffold in medicinal chemistry, and its biological activity is highly tunable through substitution. nih.gov For 6-Fluoro-3-hydroxyquinolin-2(1H)-one analogues, modifications across the bicyclic system have profound effects on their interaction with biological targets.

Role of C-6 Fluoro Substitution in SAR

The introduction of a fluorine atom at the C-6 position of the quinolone ring is a well-established strategy for enhancing biological potency. This substitution was a significant breakthrough in the development of quinolone-based drugs, leading to a marked improvement in their spectrum of activity. nih.gov The C-6 fluoro group exerts its influence through several mechanisms. Its small van der Waals radius allows it to replace a hydrogen atom without causing significant steric hindrance, while its high electronegativity alters the electronic distribution of the entire ring system. tandfonline.com

Studies on quinolone antibacterials have demonstrated that a fluorine atom at the C-6 position can improve binding to the DNA gyrase-complex by a factor of 2 to 17. tandfonline.com For instance, the antibacterial agent enoxacin (B1671340) exhibits a 15-fold greater DNA gyrase inhibitory activity compared to its non-fluorinated counterpart. tandfonline.com This enhancement is attributed to the favorable interactions formed by the electron-withdrawing fluorine atom within the enzyme's active site. Furthermore, in studies of other quinolinone derivatives, substitution at the C-6 position has been shown to positively influence activities such as the inhibition of oxygen evolution in photosynthesis. mdpi.com

Influence of C-3 Hydroxyl Group Modifications on SAR

The 3-hydroxyl group is a key functional moiety in the 6-Fluoro-3-hydroxyquinolin-2(1H)-one scaffold. Its presence is often integral to the compound's mechanism of action, particularly in activities that involve metal ion chelation. For example, in the case of 3-hydroxyquinolin-2(1H)-one derivatives acting as inhibitors of influenza A endonuclease, the 3-hydroxy group, in conjunction with the 2-keto oxygen, chelates two essential metal ions in the enzyme's active site. nih.gov

Modification or removal of this hydroxyl group can drastically alter or diminish biological activity. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which are critical interactions for binding to protein targets. nih.govpjmhsonline.com Chemical modifications such as methylation or esterification would block these interactions, likely leading to a loss of potency in activities dependent on metal chelation or specific hydrogen bonding patterns. pjmhsonline.com Conversely, such modifications could enhance other properties like lipophilicity, which might improve cell membrane penetration and affect different biological outcomes. pjmhsonline.com

Table 1: Summary of C-6 Fluoro and C-3 Hydroxyl Group Roles in SAR

| Position | Substituent | Role in Structure-Activity Relationship (SAR) |

| C-6 | Fluoro (-F) | Significantly enhances biological activity, particularly DNA gyrase inhibition, by increasing binding affinity through electronic effects. nih.govtandfonline.com Positively influences other activities like OER inhibition. mdpi.com |

| C-3 | Hydroxyl (-OH) | Crucial for activities involving metal ion chelation, such as influenza endonuclease inhibition. nih.gov Acts as a key hydrogen bond donor and acceptor for target binding. pjmhsonline.com |

Effects of Substitutions at C-4, C-5, C-7, and C-8

Substitutions at other positions on the quinoline ring also play a vital role in modulating the activity of 6-Fluoro-3-hydroxyquinolin-2(1H)-one analogues.

C-4 Position : This position is sensitive to steric bulk. The introduction of large substituents like methyl or phenyl groups at C-4 in 3-hydroxyquinolin-2(1H)-one has been shown to be detrimental to activity against influenza endonuclease, suggesting that bulkiness at this position can interfere with target binding. nih.gov However, the C-4 position is a common site for chemical modification, with 4-chloro derivatives serving as versatile precursors for a range of 4-substituted analogues, including those with sulfanyl, hydrazino, and amino groups. mdpi.com

C-5 Position : The C-5 position is important for modulating activity. Studies on fluoroquinolones suggest that introducing an amine substituent at this position can enhance biological potency. iosrjournals.org In other quinoline scaffolds, a small electron-withdrawing group like fluorine at C-5 can lead to potent enzyme inhibition, whereas larger substituents such as chlorine can reduce activity due to steric hindrance or unfavorable electronic effects. mdpi.com

C-7 Position : The C-7 position is one of the most frequently modified sites for tuning the activity of quinolones. Substituents at C-7 are critical for DNA gyrase inhibition, bacterial cell permeability, and efflux pump interactions. nih.gov For instance, large aromatic groups, such as a p-fluorophenyl substituent, at the C-7 position of 3-hydroxyquinolin-2(1H)-one result in potent inhibition of influenza endonuclease. nih.gov Similarly, phenyl and quinoline groups at C-7 have been shown to be highly effective in inhibitors of bacterial efflux pumps. acs.org

C-8 Position : Substitutions at C-8 can also significantly impact activity. A chlorine atom at C-8 has been associated with good DNA gyrase inhibitory activity, while a fluorine atom at the same position can reduce the efflux of the compound from bacterial cells. nih.gov The removal of methyl groups at C-8 has been observed to decrease the inhibitory activity of certain quinoline-based efflux pump inhibitors. acs.org

Table 2: Effects of Substitutions at C-4, C-5, C-7, and C-8 on Quinolinone Activity

| Position | Type of Substitution | Observed Effect on Activity |

| C-4 | Methyl, Phenyl | Decreased activity (e.g., against influenza endonuclease), likely due to steric hindrance. nih.gov |

| C-5 | Amine | Can increase biological activity in fluoroquinolones. iosrjournals.org |

| C-5 | Fluoro | Can lead to potent enzyme inhibition. mdpi.com |

| C-7 | p-Fluorophenyl | Potent inhibition of influenza endonuclease. nih.gov |

| C-7 | Phenyl, Quinoline | Strong efflux pump inhibitory activity. acs.org |

| C-8 | Chlorine | Good DNA gyrase inhibitory activity. nih.gov |

| C-8 | Fluorine | Reduced efflux from bacterial cells. nih.gov |

Exploration of N-1 Substituent Effects on SAR

The nitrogen atom at the N-1 position of the quinolinone ring is a key site for structural modification that can dramatically influence antibacterial activity and pharmacokinetic properties. nih.govresearchgate.net Introducing various substituents at this position alters the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, thereby affecting its interaction with target enzymes like DNA gyrase.

In the development of fluoroquinolone antibacterials, a wide range of N-1 substituents, including alkyl, aryl, and arylsulfonyl groups, have been explored. researchgate.net For example, the introduction of a benzenesulphonamido moiety at the N-1 position has been shown to contribute positively to antibacterial activity. researchgate.net Receptor mapping studies on quinolone antibacterials suggest that the volume and shape of the N-1 substituent are critical; specific spatial volumes can increase activity, while others are unfavorable and reduce potency. researchgate.net The small, rigid cyclopropyl (B3062369) group found in many successful fluoroquinolones like ciprofloxacin (B1669076) is a classic example of an optimal N-1 substituent that enhances DNA gyrase inhibition. researchgate.net

Stereochemical Considerations in 6-Fluoro-3-hydroxyquinolin-2(1H)-one SAR

The core 6-Fluoro-3-hydroxyquinolin-2(1H)-one scaffold is an achiral, planar molecule. However, stereochemistry becomes a critical factor when chiral centers are introduced through substitutions, most commonly at the N-1 or C-7 positions. The interaction between a small molecule and its biological target is a three-dimensional event, meaning that different stereoisomers (enantiomers or diastereomers) of a chiral derivative can exhibit vastly different biological activities and pharmacokinetic profiles.

For instance, if a substituent containing a stereocenter is attached to the quinolinone core, one isomer may fit optimally into the binding site of a target protein, while the other may fit poorly or not at all. This principle is well-documented in related quinolone classes, such as with the drug ofloxacin, where the (S)-enantiomer (levofloxacin) is significantly more active than the (R)-enantiomer. Although direct studies on chiral analogues of 6-Fluoro-3-hydroxyquinolin-2(1H)-one are not widely reported, the principles of stereospecificity are fundamental. Therefore, any SAR study of derivatives bearing chiral substituents must involve the separation and individual evaluation of the stereoisomers to fully understand their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Fluoro-3-hydroxyquinolin-2(1H)-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. iosrjournals.org For 6-Fluoro-3-hydroxyquinolin-2(1H)-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov These approaches provide predictive models that aid in the rational design of new, more potent analogues. researchgate.net

In a typical 3D-QSAR study, a series of aligned molecules are placed in a 3D grid, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov These calculated fields are then correlated with the experimentally determined biological activities using statistical methods to generate a predictive model.

Studies on structurally related heterocyclic compounds have successfully used these models to identify key structural features for activity. For example, QSAR models for quinazoline (B50416) and pyrimido-isoquinolin-quinone derivatives have revealed that steric and electronic properties, as well as the presence of hydrogen bond acceptors, are crucial for their biological effects. nih.govmdpi.com Such models can generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a model might indicate that bulky, electron-rich groups in one region of the molecule enhance activity, while such groups in another region are detrimental. mdpi.com These insights allow medicinal chemists to prioritize the synthesis of compounds that are most likely to possess the desired biological potency. iosrjournals.org

Mechanistic Investigations of Biological Interactions of 6 Fluoro 3 Hydroxyquinolin 2 1h One Derivatives

Identification of Specific Biological Target Classes for 6-Fluoro-3-hydroxyquinolin-2(1H)-one Analogues

Derivatives of 6-Fluoro-3-hydroxyquinolin-2(1H)-one have been identified as potent inhibitors of several key biological targets, primarily enzymes and receptors involved in critical cellular processes. The core structure of 3-hydroxyquinolin-2(1H)-one, particularly when substituted with a fluorine atom, serves as a versatile scaffold for developing inhibitors with significant activity against various pathogens and disease-related proteins.

The quinolinone scaffold is a well-established pharmacophore for targeting essential bacterial and viral enzymes. The addition of a fluorine atom at the 6-position often enhances the inhibitory potency of these compounds. nih.gov

DNA gyrase and Topoisomerase IV : Quinolone-based compounds, especially fluoroquinolones, are known to target bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for managing DNA topology during replication and transcription. plos.org The inhibitory mechanism involves the stabilization of a cleavage complex formed between the enzyme and DNA, which blocks the DNA strand-passage and re-ligation process. mdpi.commdpi.com This action leads to double-strand breaks in the bacterial DNA, ultimately inhibiting cell replication and causing cell death. nih.govresearchgate.net Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been developed as potent inhibitors of both DNA gyrase and topoisomerase IV, showing efficacy against fluoroquinolone-resistant Gram-positive bacteria. nih.gov Enhanced inhibition of Topoisomerase IV, in particular, has been correlated with improved activity in resistant S. aureus strains. nih.gov

Endonuclease : Certain derivatives of 3-hydroxyquinolin-2(1H)-one have demonstrated significant inhibitory activity against viral endonucleases. Specifically, 6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one was identified as a potent inhibitor of the 2009 pandemic H1N1 influenza A endonuclease. nih.gov The presence of a p-fluorophenyl substituent at the 6-position was associated with a significant enhancement in enzyme inhibition compared to the unsubstituted parent compound. nih.gov The mechanism involves blocking the "cap-snatching" process essential for influenza A replication. nih.gov

D-Amino Acid Oxidase (DAAO) : The 3-hydroxyquinolin-2(1H)-one scaffold is a highly potent inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids. nih.gov The parent compound, 3-hydroxyquinolin-2(1H)-one, is a very potent DAAO inhibitor with an IC₅₀ value of 4 nM. nih.gov While this specific compound also shows some affinity for other receptors, structural modifications, including the substitution of a fluoro group at position 6 in related core structures, have been shown to improve DAAO affinity. nih.gov Cocrystallization of the parent compound with human DAAO has helped define the binding site, guiding the design of more selective analogues. nih.gov

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Organism/Source |

|---|---|---|---|

| 3-hydroxyquinolin-2-(1H)-one | D-Amino Acid Oxidase (DAAO) | 4 nM | Rat and Human |

| 6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | H1N1 Influenza A Endonuclease | >10 μM (Significant inhibition noted) | Influenza A |

| Cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline (Compound 14) | Topoisomerase IV / DNA Gyrase | MIC₉₀ = 0.125μg/mL (S. aureus) | Staphylococcus aureus |

| DAAO inhibitor-1 | D-Amino Acid Oxidase (DAAO) | 0.12 μM | Not Specified |

The quinolinone structure has also been explored for its potential to target protein kinases involved in cancer progression, such as phosphatidylinositol 3-kinase alpha (PI3Kα).

PI3Kα : The PI3Kα enzyme is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers. mdpi.commdpi.com While direct studies on 6-Fluoro-3-hydroxyquinolin-2(1H)-one are limited, related quinolinone derivatives have shown promise as PI3Kα inhibitors. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been synthesized and shown to occupy the PI3Kα binding site, engaging with key residues. mdpi.com Molecular modeling suggests that a fluorinated benzene (B151609) moiety attached to the core structure can be properly accommodated in the binding site due to the small size of the fluorine atom, potentially forming hydrogen bonds with key binding residues. mdpi.com The binding of these inhibitors can block the downstream signaling cascade, thereby inhibiting cancer cell growth and proliferation. mdpi.com

Elucidation of Molecular Binding Modes and Interaction Dynamics

The biological activity of 6-Fluoro-3-hydroxyquinolin-2(1H)-one derivatives is fundamentally linked to their specific molecular interactions with their targets. These interactions include metal ion chelation, hydrogen bonding, and hydrophobic contacts, which collectively determine the binding affinity and specificity of the compounds.

A critical feature of the 3-hydroxyquinolin-2(1H)-one scaffold is its ability to chelate metal ions, which is central to its inhibitory mechanism against several metalloenzymes.

Enzyme Active Site Chelation : The inhibition of influenza endonuclease by 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, a close analogue, is mediated by the chelation of two metal ions within the enzyme's active site, as revealed by X-ray crystallography. nih.gov This action directly disrupts the catalytic function of the enzyme. Similarly, the mechanism of action for fluoroquinolones against DNA gyrase and topoisomerase IV involves the formation of a complex with the enzyme and DNA, which is stabilized by a magnesium ion (Mg²⁺). nih.govnih.gov The quinolone molecule often forms a bridge through hydrogen bonding with key amino acid residues via a coordinated Mg²⁺ ion. nih.gov The ability of the 3-hydroxyquinolin-2-one core to form stable chelates with divalent metal ions is a key aspect of its bioactivity. nih.govnih.gov

In addition to chelation, hydrogen bonds and hydrophobic interactions play a crucial role in the precise positioning and stable binding of these inhibitors within the target's active site.

Hydrogen Bonding : In the context of PI3Kα inhibition, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been shown through induced-fit docking studies to form hydrogen bonds with key residues in the kinase domain, such as Val851. mdpi.com For fluoroquinolone binding to DNA gyrase, a noncatalytic Mg²⁺ ion coordinated with water molecules can act as a bridge for hydrogen bonding between the drug and key amino acids like Ser83 and Asp87. nih.gov The indole (B1671886) nitrogen in tryptophan residues, a feature of some complex inhibitors, has also been shown to initiate crucial hydrogen bonds that increase binding affinity. lambris.com

Hydrophobic Interactions : The planar, aromatic nature of the quinolinone ring system facilitates favorable hydrophobic and stacking interactions. When targeting PI3Kα, a phenyl group with a fluoro substitution can lead to better filling of hydrophobic pockets within the enzyme's binding site. mdpi.com In studies of other inhibitors, hydrophobic interactions with residues such as leucine, valine, and alanine (B10760859) have been shown to be critical for stabilizing the ligand-receptor complex. pensoft.net The combination of specific hydrogen bonds and broader hydrophobic contacts contributes to the high affinity and selectivity of these compounds for their respective targets. lambris.com

Cellular Pathway Modulation Studies by 6-Fluoro-3-hydroxyquinolin-2(1H)-one Analogues

Analogues of 6-Fluoro-3-hydroxyquinolin-2(1H)-one have been investigated for their ability to modulate critical cellular signaling pathways, particularly those implicated in cancer. By inhibiting key upstream regulators like PI3Kα, these compounds can exert significant downstream effects on cell proliferation, survival, and metastasis.

The primary pathway modulated by quinolinone-based PI3Kα inhibitors is the PI3K/Akt/mTOR pathway. mdpi.com PI3Kα catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTOR (mammalian target of rapamycin), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.

By selectively inhibiting PI3Kα, these compounds block the production of PIP3, thereby preventing the activation of Akt and the subsequent downstream signaling cascade. mdpi.com This disruption leads to a reduction in tumor cell proliferation, survival, and metastasis, making PI3Kα an attractive target for cancer therapy. mdpi.com Studies on related allosteric PI3Kα inhibitors have shown that this targeted inhibition can overcome drug resistance issues associated with conventional ATP-competitive inhibitors. mdpi.com

Structure-Based Research Design Principles Applied to 6-Fluoro-3-hydroxyquinolin-2(1H)-one Scaffolds

The development of novel therapeutic agents based on the 6-fluoro-3-hydroxyquinolin-2(1H)-one scaffold is increasingly guided by structure-based research design principles. This rational approach leverages detailed knowledge of the three-dimensional structure of biological targets to design molecules with high affinity and selectivity. By understanding the molecular interactions between the quinolinone core and its target protein, researchers can make informed modifications to the scaffold to enhance its biological activity. Key methodologies in this design process include computational techniques like molecular docking and the analysis of structure-activity relationships (SAR) derived from empirical testing.

The core principle of structure-based design is to utilize the known crystal structure of a target enzyme or receptor to predict how a ligand, such as a 6-fluoro-3-hydroxyquinolin-2(1H)-one derivative, will bind. This allows for the in silico evaluation of potential drug candidates before their actual synthesis, saving time and resources. Molecular docking simulations, for example, predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. These simulations are crucial for understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.

For the quinolinone scaffold, the 3-hydroxy and 2-oxo groups are critical pharmacophoric features, often involved in chelating metal ions within the active site of metalloenzymes. nih.gov For instance, studies on 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of influenza A endonuclease revealed that the molecule chelates two metal ions at the enzyme's active site. nih.gov This bidentate chelation is a fundamental aspect of the inhibitory mechanism and serves as a primary anchor point in structure-based design.

The fluorine atom at the C-6 position is another key feature. The introduction of fluorine at this position is known to significantly enhance the antimicrobial activity of quinolone compounds. mdpi.com In structure-based design, the role of this substituent is carefully considered. Its high electronegativity can influence the electronic properties of the entire ring system and can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein. Modifications at other positions on the quinoline (B57606) ring are then explored to optimize binding and activity. For example, the addition of bulky or flexible side chains at positions C-4 or C-7 can be used to probe and occupy specific pockets within the target's binding site, leading to improved potency and selectivity. semanticscholar.org

Structure-activity relationship (SAR) studies are conducted in parallel with computational work. This involves synthesizing a series of derivatives with systematic modifications to the core scaffold and evaluating their biological activity. The resulting data provides empirical validation for the computational models and helps refine the design strategy. For example, a study on 6-hydroxyquinolinone derivatives (a close analog) as antimicrobial agents used molecular docking to predict binding modes in microbial DNA gyrase B and N-myristoyltransferase. nih.gov The docking results, which highlighted key hydrogen bond and hydrophobic interactions, were consistent with the observed antimicrobial activities of the synthesized compounds. nih.gov

The following table summarizes findings from a molecular docking study of a related series of 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one derivatives against the EGFR tyrosine kinase domain, illustrating the type of data generated in structure-based design.

| Compound ID | Target Protein | MolDock Score | Key Interactions Noted |

| IIIc-3 | EGFR Tyrosine Kinase (1M17) | -102.535 | Hydrogen bond interactions with active site residues. |

Data sourced from a study on related quinolinone derivatives, demonstrating the application of molecular docking in evaluating potential inhibitors. vensel.org

These docking scores provide a quantitative estimate of binding affinity, allowing researchers to prioritize which derivatives to synthesize and test. vensel.org Further analysis of the docked poses reveals which amino acid residues are critical for binding, guiding the next cycle of molecular design. For instance, if a specific hydrophobic pocket is identified near the ligand, derivatives can be designed with appropriate substituents to fill that pocket, thereby increasing binding affinity.

In another example focused on 3-hydroxyquinolin-2(1H)-one derivatives targeting influenza endonuclease, comparative studies showed that substitutions at the C-6 and C-7 positions were particularly effective. Both 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one were identified as potent inhibitors, suggesting these positions are key for interaction with the enzyme's active site. nih.gov This finding underscores the importance of exploring various substitution patterns around the core scaffold to optimize biological activity.

Ultimately, the structure-based design approach is an iterative cycle of computational modeling, chemical synthesis, and biological evaluation. By applying these principles to the 6-fluoro-3-hydroxyquinolin-2(1H)-one scaffold, researchers can rationally design potent and selective inhibitors for a variety of biological targets.

Theoretical and Computational Studies on 6 Fluoro 3 Hydroxyquinolin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of a molecule. These studies provide a microscopic view of the electron distribution and energy levels, which govern how the molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For 6-Fluoro-3-hydroxyquinolin-2(1H)-one, specific values for the HOMO energy, LUMO energy, and the resultant energy gap have not been reported in the literature. A typical FMO analysis would involve geometric optimization of the molecule's structure followed by calculation of its molecular orbitals. The resulting data would be presented in a table format, likely including the energies in electron volts (eV).

Table 1: Hypothetical Frontier Molecular Orbital Data for 6-Fluoro-3-hydroxyquinolin-2(1H)-one (Note: The following data is illustrative and not based on published results.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, colors are used to denote the electrostatic potential, with red typically indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

No specific MEP map or analysis for 6-Fluoro-3-hydroxyquinolin-2(1H)-one is available in published research. Such a study would reveal the reactive sites of the molecule, highlighting the electronegative oxygen and fluorine atoms as likely regions of negative potential and the hydrogen atoms bonded to heteroatoms as areas of positive potential.

Global Reactivity Descriptors

Detailed calculations of these descriptors for 6-Fluoro-3-hydroxyquinolin-2(1H)-one are not present in the current scientific literature. A computational study would calculate these values to predict the compound's stability and general reactive nature.

Table 2: Illustrative Global Reactivity Descriptors for 6-Fluoro-3-hydroxyquinolin-2(1H)-one (Note: The following data is for illustrative purposes only and is not based on published research.)

| Descriptor | Value |

|---|---|

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 6-Fluoro-3-hydroxyquinolin-2(1H)-one, binds to the active site of a biological target, typically a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. While related 3-hydroxyquinolin-2(1H)-one derivatives have been identified as inhibitors of targets like influenza A endonuclease, specific docking studies for the 6-fluoro derivative are not documented.

Prediction of Binding Affinities and Orientations

Docking simulations predict the preferred orientation (pose) of the ligand within the target's binding pocket and estimate the strength of the interaction, known as the binding affinity or docking score. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The results are crucial for predicting the inhibitory potential of the compound.

Without published studies, the specific binding affinities and preferred orientations for 6-Fluoro-3-hydroxyquinolin-2(1H)-one against any biological target remain unknown.

Analysis of Interaction Networks and Hotspots

A detailed docking analysis also reveals the specific non-covalent interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying these "hotspots" of interaction is key to understanding the basis of molecular recognition and can guide the rational design of more potent analogues.

An analysis of the interaction network for 6-Fluoro-3-hydroxyquinolin-2(1H)-one would require a specific protein target and a completed docking simulation, neither of which is currently available in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of conformational changes and binding events at an atomic level.

For 6-Fluoro-3-hydroxyquinolin-2(1H)-one, MD simulations can elucidate its conformational landscape. The molecule, while largely planar due to its quinolinone core, has rotatable bonds, such as the hydroxyl group, which can adopt different orientations. An MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, usually water, to mimic physiological conditions. The system's energy is calculated using a force field, a set of empirical potential energy functions that describe the interactions between atoms. By simulating the system for a sufficient length of time (nanoseconds to microseconds), the trajectory of each atom can be tracked, revealing the preferred conformations of the molecule and the energy barriers between them. This type of analysis has been successfully applied to understand the conformational preferences of various cyclic compounds.

In the context of drug discovery, MD simulations are invaluable for studying the binding dynamics of a ligand like 6-Fluoro-3-hydroxyquinolin-2(1H)-one to a biological target, such as a protein kinase. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex can be run to assess its stability. researchgate.netmdpi.com Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein and ligand, highlighting regions that may be important for binding.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked, as these are crucial for binding affinity and specificity. researchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.gov

These simulations provide a dynamic picture of the binding process, revealing how the ligand and protein adapt to each other and the key interactions that stabilize the complex. nih.govresearchgate.net Such studies are routinely performed on quinoline (B57606) derivatives to understand their mechanism of action as potential inhibitors of various enzymes. nih.govresearchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These theoretical predictions are crucial for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.

For 6-Fluoro-3-hydroxyquinolin-2(1H)-one, DFT calculations can predict a range of spectroscopic data:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. These theoretical values are then often scaled or correlated with experimental data to improve their accuracy. A strong linear correlation between the calculated and experimental chemical shifts is generally expected, which aids in the unambiguous assignment of NMR signals, especially for complex molecules. researchgate.net Studies on fluorinated organic compounds have demonstrated the utility of this approach in accurately modeling their NMR spectra. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. arxiv.org This allows for the simulation of its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the theoretical model. By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., C=O stretch, N-H bend, C-F stretch). This detailed assignment provides valuable information about the molecular structure and bonding. Such computational studies are frequently performed on quinoline and fluoroquinolone derivatives to characterize their vibrational properties. nih.govnih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength for each transition, which is related to the intensity of the absorption band. A recent study on a similar compound, 6-fluoro-4-hydroxy-2-methyl quinoline, utilized TD-DFT methods to investigate its UV-Vis spectrum, demonstrating good agreement with experimental data. bohrium.com Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations. bohrium.com

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for 6-Fluoro-3-hydroxyquinolin-2(1H)-one, based on typical results from the literature for similar compounds.

| Spectroscopic Data | Predicted Value (Typical DFT Calculation) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | ||

| H4 | 6.1 | 6.0 |

| H5 | 7.9 | 7.8 |

| H7 | 7.3 | 7.2 |

| H8 | 7.5 | 7.4 |

| OH | 9.5 | 9.4 |

| NH | 11.8 | 11.7 |

| ¹³C NMR (δ, ppm) | ||

| C2 | 165 | 164 |

| C3 | 138 | 137 |

| C4 | 102 | 101 |

| C4a | 139 | 138 |

| C5 | 120 | 119 |

| C6 | 158 (JC-F ≈ 245 Hz) | 157 (JC-F ≈ 244 Hz) |

| C7 | 115 (JC-F ≈ 22 Hz) | 114 (JC-F ≈ 21 Hz) |

| C8 | 123 (JC-F ≈ 7 Hz) | 122 (JC-F ≈ 6 Hz) |

| C8a | 125 | 124 |

| IR (cm⁻¹) | ||

| N-H stretch | 3150 | 3145 |

| O-H stretch | 3050 | 3040 |

| C=O stretch | 1660 | 1655 |

| C=C stretch | 1610 | 1605 |

| C-F stretch | 1250 | 1248 |

| UV-Vis (λmax, nm) | 330 | 328 |

Analytical Methodologies for the Characterization and Study of 6 Fluoro 3 Hydroxyquinolin 2 1h One

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of molecules like 6-Fluoro-3-hydroxyquinolin-2(1H)-one. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its structure, functional groups, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)